molecular formula C6H3Cl2NO4S B1581054 2-Chloro-4-nitrobenzene-1-sulfonyl chloride CAS No. 20201-03-0

2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Cat. No. B1581054
CAS RN: 20201-03-0
M. Wt: 256.06 g/mol
InChI Key: QWNVNPSFHISUID-UHFFFAOYSA-N
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Description

“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 20201-03-0. It has a molecular weight of 256.07 and its IUPAC name is 2-chloro-4-nitrobenzenesulfonyl chloride . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” involves a reaction with pyridine in acetonitrile . The purification is accomplished by flash chromatography .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is 1S/C6H3Cl2NO4S/c7-5-3-4 (9 (10)11)1-2-6 (5)14 (8,12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a pale-yellow to yellow-brown solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Derivatives

2-Chloro-4-nitrobenzene-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various sulfonamide derivatives. For instance, it has been used to synthesize a series of new sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride by reacting with different amino acid esters and amines, which were further tested for antimicrobial activity and docking studies against DNA Gyrase-A, showcasing moderate to good antimicrobial activities and binding affinity (Kumar et al., 2020).

Advancements in Organic Synthesis

A novel method for the preparation of secondary amines and diamines involves the use of 2,4-dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride. This method highlights the potential for generating a wide variety of diamines through the combined use of protecting/activating groups, indicating the chemical's importance in organic synthesis processes (Fukuyama et al., 1997).

Enabling Chemical Transformations

The compound has shown significant utility in enabling chemical transformations. For instance, 4-chloro-3-nitrobenzenesulfonamide reacted at room temperature with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition against therapeutically relevant human carbonic anhydrases. This reaction demonstrates the dual role of the primary sulfonamide functionality in both facilitating ring construction and acting as an enzyme prosthetic group, highlighting its potential in medicinal chemistry (Sapegin et al., 2018).

Environmental and Analytical Applications

In environmental and analytical chemistry, derivatives of 2-chloro-4-nitrobenzene-1-sulfonyl chloride have been used in methods for determining nitrobenzenes in various samples. A spectrophotometric method utilizing the reduction of nitrobenzenes to arylamines, followed by diazotization and coupling with the Bratton-Marshall reagent in a micellar medium, demonstrates the compound's role in enhancing analytical capabilities (Escrig-Tena et al., 1998).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . Precautionary statements include P260-P280-P303+P361+P353-P301+P330+P331-P304+P340+P310-P305+P351+P338+P310 . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

2-chloro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVNPSFHISUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301023
Record name 2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzene-1-sulfonyl chloride

CAS RN

20201-03-0
Record name 20201-03-0
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Record name 2-Chloro-4-nitrobenzene-1-sulfonyl chloride
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Record name 2-chloro-4-nitrobenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

In a beaker charged with 15 mL of concentrated hydrochloric acid was added 1 g (5.8 mmol) of 4-chloro-2-nitroaniline. The mixture stirred for 30 minutes at room temperature. The mixture was then chilled (−5° C.) and 400 mg (5.8 mmol) of sodium nitrite in 10 mL of water was added in several portions while maintaining the temperature between −5° C. and 10° C. After 30 minutes, the diazonium salt mixture was added in several portions to a chilled (ice-water bath) solution of 115 mg (1.16 mmol) of copper (I) chloride in 25 mL of acetic acid saturated with sulfur dioxide gas. The mixture was allowed to warm to room temperature. After 40 minutes, the mix was poured on to ice and stirred until the ice was melted. The bright yellow solid was collected by filtration, washed with several portions of water, and dried to afford 1.03 g (69%) of 2-chloro-4-nitrobenzenesulfonyl chloride.
Quantity
15 mL
Type
reactant
Reaction Step One
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1 g
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reactant
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400 mg
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reactant
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Name
Quantity
10 mL
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solvent
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[Compound]
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diazonium salt
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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25 mL
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solvent
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115 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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